

Spectroscopic Analysis of 3-Bromo-1H-pyrrole-2,5-dione: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-1H-pyrrole-2,5-dione

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Introduction

3-Bromo-1H-pyrrole-2,5-dione, also known as 3-bromomaleimide, is a key heterocyclic compound utilized in various facets of chemical and biomedical research. Its reactive nature makes it a valuable building block in organic synthesis and a tool for bioconjugation, particularly for the modification of cysteine residues in proteins. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective application. This technical guide provides a summary of the available spectroscopic data for **3-Bromo-1H-pyrrole-2,5-dione**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While a complete, publicly available dataset of experimental spectra for **3-Bromo-1H-pyrrole-2,5-dione** is not readily found in the literature, this guide compiles and presents the most relevant available information and provides general experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **3-Bromo-1H-pyrrole-2,5-dione**. It is important to note that specific experimental conditions, such as the solvent used and the concentration, can influence the observed values.

Table 1: ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|-----------------|-------------|------------|
| ~8.5 - 9.5 | Singlet (broad) | 1H | N-H |
| ~6.5 - 7.0 | Singlet | 1H | C-H |

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

Table 2: ^{13}C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------------|
| ~170 - 175 | C=O (two signals expected) |
| ~130 - 135 | C-Br |
| ~115 - 120 | C-H |

Note: A ^{13}C NMR spectrum for 3-Bromomaleimide is available on SpectraBase, though full access to the data may require a subscription.[\[1\]](#)

Table 3: IR Spectroscopic Data

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|---------------|--|
| ~3400 - 3200 | Medium, Broad | N-H Stretch |
| ~3100 - 3000 | Medium | C-H Stretch (alkenyl) |
| ~1780 - 1700 | Strong | C=O Stretch (asymmetric and symmetric) |
| ~1600 - 1550 | Medium | C=C Stretch |
| ~800 - 700 | Strong | C-Br Stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |
|-------------|---|
| 174.9/176.9 | [M] ⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |
| 146.9/148.9 | [M-CO] ⁺ |
| 118.9/120.9 | [M-2CO] ⁺ |
| 92 | [M-Br] ⁺ |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **3-Bromo-1H-pyrrole-2,5-dione** are not extensively published. However, standard procedures for obtaining NMR, IR, and Mass Spectra of organic compounds are applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-1H-pyrrole-2,5-dione** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and will affect the chemical shifts, particularly of the N-H proton.
- ¹H NMR Acquisition:
 - Use a spectrometer operating at a frequency of 300 MHz or higher.
 - Acquire a standard one-dimensional ¹H spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Use a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - The spectral width should typically be 0-200 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
 - Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Record the spectrum over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$).
 - Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

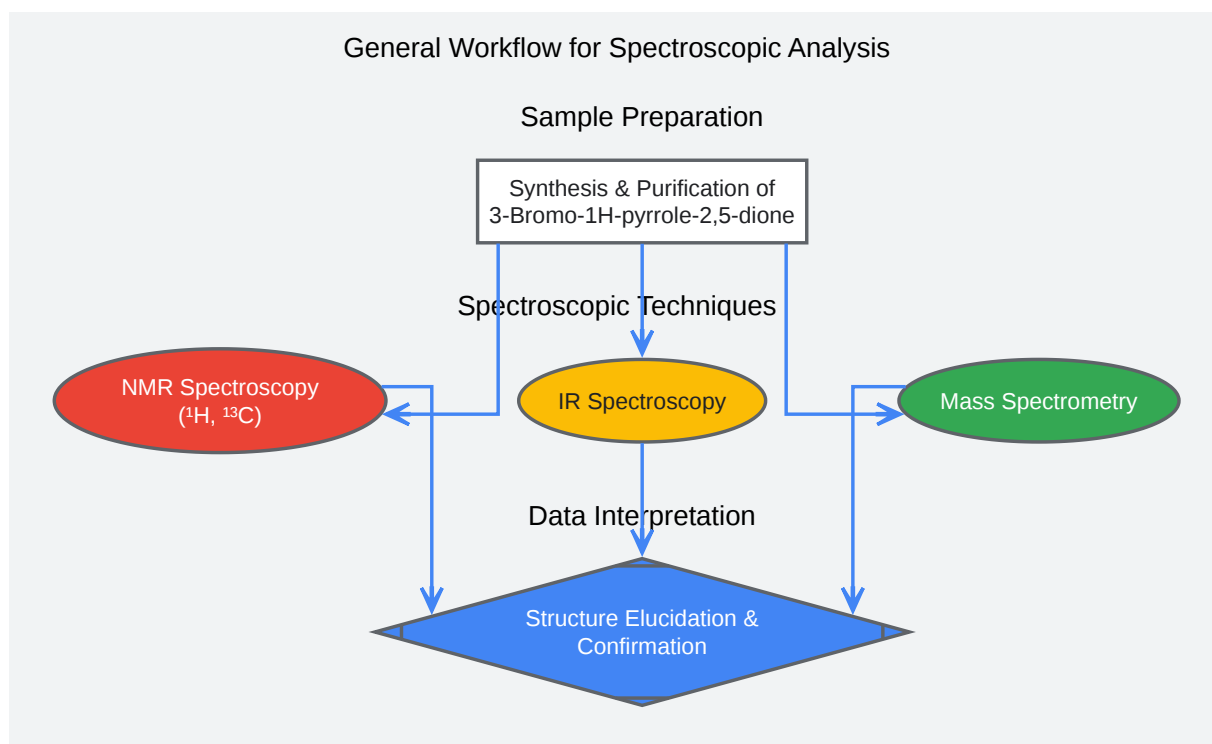
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. The method will depend on the ionization technique used.
 - Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is heated and vaporized before ionization.
 - Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and infused into the ion source.

- Data Acquisition:
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
 - Observe the molecular ion peak and the characteristic isotopic pattern of bromine.
 - Analyze the fragmentation pattern to aid in structure elucidation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like **3-Bromo-1H-pyrrole-2,5-dione**.



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References

- 1. spectrabase.com [spectrabase.com]
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